molecular formula C15H17N3O4S B2518038 N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1396864-48-4

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2518038
CAS RN: 1396864-48-4
M. Wt: 335.38
InChI Key: VKEYHURNQAKMQP-UHFFFAOYSA-N
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Description

The compound N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a derivative of benzo[d]isoxazole, which is a heterocyclic aromatic organic compound. This type of compound has been the subject of various studies due to its potential pharmacological properties. In particular, benzo[d]isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, as well as for their potential as antitumor agents .

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives, such as those mentioned in the provided papers, involves the coupling of different pharmacophore groups to the benzo[d]isoxazole core. For instance, the synthesis of 3-piperidin-4-yl-benzo[d]isoxazoles has been achieved and characterized by various spectroscopic techniques, including NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography . These methods ensure the correct structure and purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives has been analyzed using single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) studies. These analyses provide detailed information about the molecular geometry, Hirshfeld surface, and electrostatic potential maps, which are crucial for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]isoxazole derivatives can be inferred from their molecular structure. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) obtained from DFT studies can be correlated with the compounds' antimicrobial activity. This correlation helps to explain the reactivity of these compounds against various target enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives, such as solubility, stability, and reactivity, are influenced by the substituents attached to the core structure. For example, the presence of piperidine and piperazinyl sulfonyl groups can affect the lipophilicity and, consequently, the biological activity of these compounds. The antimycobacterial activity of these derivatives has been evaluated, with some compounds showing promising activity against the Mycobacterium tuberculosis H37Rv strain . Additionally, toxicity studies against mouse macrophage cell lines have been conducted to analyze the selectivity profile of the newly synthesized compounds .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

A study by Anuse et al. (2019) focused on the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The compounds were evaluated for their docking properties and antimicrobial activity, indicating a new pathway towards designing more potent derivatives for antimicrobial resistance challenges (Anuse et al., 2019).

Anti-Fatigue Effects

Research by Wu et al. (2014) explored benzamide derivatives for their anti-fatigue effects. These compounds, synthesized from substituted benzoic acids, showed enhanced forced swimming capacity in mice, indicating potential applications in addressing fatigue-related conditions (Wu et al., 2014).

Antipsychotic Properties

A series of benzamides was synthesized and evaluated for their potential as antipsychotics by Yang et al. (2016). These compounds exhibited potent activities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, suggesting their utility as candidates for further preclinical studies in antipsychotic drug development (Yang et al., 2016).

Pharmacokinetics and Metabolism

Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin receptor antagonist, providing insights into its pharmacokinetic profile. This study highlights the importance of understanding the metabolic pathways and elimination mechanisms of such compounds for their development as therapeutic agents (Renzulli et al., 2011).

properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(17-13-10-16-22-11-13)12-4-6-14(7-5-12)23(20,21)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEYHURNQAKMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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